molecular formula C12H19N5 B11732149 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine

Cat. No.: B11732149
M. Wt: 233.31 g/mol
InChI Key: JWBOWAZCULVNMY-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structure, which includes two pyrazole rings connected via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with a 1,3-diketone to form the pyrazole ring.

    Alkylation: The pyrazole ring is then alkylated using appropriate alkyl halides under basic conditions to introduce the methyl and ethyl groups.

    Methylene Bridge Formation: The final step involves the formation of the methylene bridge by reacting the alkylated pyrazole with formaldehyde and another pyrazole derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazole-4-carboxamide
  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
  • 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

Uniqueness

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine is unique due to its dual pyrazole rings connected via a methylene bridge This structure provides enhanced stability and reactivity compared to similar compounds

Biological Activity

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

The compound belongs to the pyrazole class, which is known for its diverse biological activities. Its chemical structure can be represented as follows:

Molecular Formula: C₁₁H₁₅N₃

Molecular Weight: 189.26 g/mol

CAS Number: 1177349-76-6

Anticancer Activity

Research indicates that pyrazole derivatives exhibit various anticancer properties. Studies have shown that compounds similar to this compound can inhibit the growth of several cancer cell lines, including:

Cell Line IC50 (µM) Effectiveness
MCF-7 (Breast)25Moderate
A549 (Lung)30High
PC-3 (Prostate)15Very High

In a study evaluating various pyrazole derivatives, it was found that this compound exhibited an IC50 value of 15 µM against the PC-3 prostate cancer cell line, indicating strong antiproliferative activity .

The mechanism through which this compound exerts its effects is thought to involve:

  • Inhibition of Topoisomerase: This enzyme is crucial for DNA replication and repair. Inhibiting its function can lead to cell death.
  • Alkylation of DNA: The compound may form covalent bonds with DNA, disrupting its structure and function.
  • Induction of Apoptosis: The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .

Antimicrobial Activity

Beyond anticancer properties, pyrazole derivatives also demonstrate antimicrobial activities. For instance, studies have indicated that similar compounds exhibit effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Anti-inflammatory Properties

Compounds in the pyrazole family have been recognized for their anti-inflammatory effects. Research suggests that they may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammatory responses .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, evaluated their efficacy against multiple cancer cell lines. The results demonstrated significant cytotoxicity in vitro, particularly in prostate and breast cancer cells.

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, showcasing the compound's potential as an antibacterial agent .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-5-17-12(6-9(2)14-17)13-7-11-8-16(4)15-10(11)3/h6,8,13H,5,7H2,1-4H3

InChI Key

JWBOWAZCULVNMY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CN(N=C2C)C

Origin of Product

United States

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